GMC 2-83 was initially developed as part of a broader research initiative aimed at identifying novel compounds with specific biological activities. It falls under the classification of organic compounds and is often studied for its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of GMC 2-83 typically involves multi-step organic reactions that may include condensation, cyclization, and functional group modifications. Various methodologies can be employed, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to monitor the progress of the synthesis and confirm the structure of the final product.
The molecular structure of GMC 2-83 can be represented by its chemical formula, which reveals the arrangement of atoms within the molecule. Detailed structural analysis often employs techniques such as X-ray crystallography or NMR spectroscopy to elucidate its three-dimensional conformation.
Key structural data includes bond lengths, angles, and dihedral angles that define its geometric configuration. The compound typically exhibits specific functional groups that contribute to its biological activity.
GMC 2-83 participates in various chemical reactions that can modify its structure or enhance its biological activity. Common reactions include:
The efficiency of these reactions can be influenced by factors such as solvent choice, catalyst presence, and reaction temperature. Kinetic studies may also be conducted to understand the reaction mechanisms involved.
The mechanism of action for GMC 2-83 is primarily studied in relation to its interaction with specific biological targets such as enzymes or receptors. Understanding this mechanism involves examining how GMC 2-83 binds to these targets and influences their activity.
Research indicates that GMC 2-83 may exhibit competitive inhibition or allosteric modulation depending on its binding affinity and the nature of its target site. Quantitative data from binding assays can provide insights into its potency and efficacy.
GMC 2-83 is characterized by specific physical properties including:
Chemical stability under various conditions (e.g., temperature, pH) is crucial for its application in research. Additionally, reactivity towards common reagents can indicate potential pathways for further modification or degradation.
GMC 2-83 has potential applications across multiple scientific domains:
Research continues to explore new applications for GMC 2-83, particularly in therapeutic contexts where it may offer novel solutions to existing medical challenges.
GMC 2-83, systematically named [6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate, is a synthetically derived small molecule with the molecular formula C₁₉H₁₈F₃N₃O₄S and a molecular weight of 441.43 g/mol. Its structure integrates a benzoxazepine core—a seven-membered heterocycle fusing benzene and oxazepine rings—functionalized with a 4-methylpiperazine moiety at the 6-position and a trifluoromethanesulfonate (triflate) group at the 8-position [1]. The SMILES notation (CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F
) and InChIKey (DQNCRNVCBHYBQP-UHFFFAOYSA-N
) provide unambiguous representations of its atomic connectivity and stereochemical features [1].
The triflate group is a highly reactive leaving group, suggesting potential electrophilic properties that may facilitate interactions with nucleophilic residues in biological targets. The methylpiperazine subunit contributes basicity and solubility, which can influence pharmacokinetic behavior. Predicted physicochemical properties include a collision cross-section (CCS) of 196.4 Ų for the protonated adduct ([M+H]⁺), indicative of a moderately compact topology [1]. Table 1 summarizes key molecular descriptors.
Table 1: Molecular Properties of GMC 2-83
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₉H₁₈F₃N₃O₄S |
Systematic Name | [6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate |
SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
InChIKey | DQNCRNVCBHYBQP-UHFFFAOYSA-N |
Predicted CCS ([M+H]⁺) | 196.4 Ų |
Key Functional Groups | Triflate, methylpiperazine, benzoxazepine |
GMC 2-83 emerged from oncology-focused drug discovery programs targeting DNA replication machinery vulnerabilities. Its design aligns with the conceptual framework of Abraham Wald’s "missing bullet hole" principle applied to cancer biology. This principle posits that targeting "never-mutated" components essential for cell survival—analogous to armoring a plane’s engine rather than its bullet-riddled fuselage—represents a high-yield therapeutic strategy [2]. The CMG (Cdc45-MCM-GINS) helicase complex, which unwinds DNA during replication, exemplifies such a target: it is overactivated in cancers but rarely mutated, as mutations are likely lethal to cells [2].
GMC 2-83 was developed to disrupt CMG assembly or function, exploiting cancer cells’ dependence on this complex for genomic stability under replicative stress. Early research highlighted its role in impairing the recovery of stalled replication forks—a process governed by CMG—thereby exacerbating DNA damage in malignant cells [2]. Unlike traditional chemotherapeutics that target mutated oncoproteins, GMC 2-83 represents a paradigm shift toward non-oncogene addiction targets, offering potential advantages in circumventing mutation-driven resistance.
Despite its mechanistic rationale, GMC 2-83’s research landscape contains significant gaps, which can be categorized as follows:
1.3.1. Target Specificity and Mechanism Validation
While CMG helicase is implicated as the primary target, direct biochemical evidence of GMC 2-83 binding to CMG subunits (e.g., MCM2-7, Cdc45, or GINS) is lacking. Key questions include:
1.3.2. Structural Optimization and Structure-Activity Relationships (SAR)
No published SAR studies detail how modifications to the benzoxazepine, piperazine, or triflate groups impact potency or selectivity. Critical unknowns include:
1.3.3. Pharmacological Characterization
In vitro potency metrics (e.g., IC₅₀ against CMG-dependent processes) and in vivo pharmacokinetic data (absorption, distribution, metabolism, excretion) remain unreported. This represents an empirical gap [6] [8], as computational predictions (e.g., CCS values [1]) require experimental validation.
1.3.4. Therapeutic Context and Resistance Mechanisms
The compound’s efficacy in models of CMG-overexpressing tumors—driven by oncogenes like MYC or Cyclin E—is unexamined. Additionally, potential resistance mechanisms (e.g., upregulation of alternative helicases) are unexplored, creating a practical knowledge gap [7] in translational application.
Table 2: Key Research Gaps in GMC 2-83 Development
Gap Type | Description | Research Action Needed |
---|---|---|
Mechanistic Evidence Gap | Lack of direct CMG binding or functional modulation data | Biophysical assays (SPR, ITC), enzymatic inhibition studies |
Structure-Activity Gap | Undefined SAR for core scaffold modifications | Synthesis of analogs with systematic variations; activity screening |
Empirical Gap | Absence of in vitro/in vivo ADME and toxicity profiles | Pharmacokinetic studies in model organisms; mass spectrometry |
Therapeutic Context Gap | Unclear efficacy in CMG-dependent cancer models | Testing in xenografts with CMG overexpression or replicative stress |
Addressing these gaps requires interdisciplinary collaboration, leveraging structural biology, medicinal chemistry, and cancer pharmacology to advance GMC 2-83 from a mechanistic probe toward a therapeutic candidate.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2